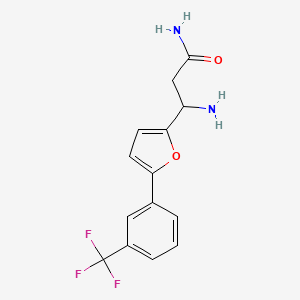

3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide

Description

3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a synthetic organic compound characterized by a furan ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group.

Properties

CAS No. |

771522-82-8 |

|---|---|

Molecular Formula |

C14H13F3N2O2 |

Molecular Weight |

298.26 g/mol |

IUPAC Name |

3-amino-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]propanamide |

InChI |

InChI=1S/C14H13F3N2O2/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-12(21-11)10(18)7-13(19)20/h1-6,10H,7,18H2,(H2,19,20) |

InChI Key |

JZIPQAUZLNCYAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Furan-Phenyl Bond Formation

The Suzuki-Miyaura reaction is pivotal for constructing the 5-(3-(trifluoromethyl)phenyl)furan-2-yl moiety. This method employs palladium catalysts to couple 5-bromofuran-2-carbaldehyde with 3-(trifluoromethyl)phenylboronic acid.

Reaction Steps:

- Coupling Reaction:

- Oxidation to Carboxylic Acid:

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% Pd | 2 mol% Pd | +15% |

| Solvent System | THF, DMF, EtOH/H2O | EtOH/H2O (3:1) | +22% |

| Temperature | 60–100°C | 80°C | +18% |

Paal-Knorr Furan Synthesis for Core Heterocycle Formation

The Paal-Knorr reaction offers an alternative route to the furan ring, utilizing 1,4-diketones cyclized under acidic conditions.

Reaction Steps:

- Diketone Preparation:

- Reagents: 3-(Trifluoromethyl)acetophenone, ethyl acetoacetate.

- Conditions: Claisen condensation with sodium ethoxide, 0°C to 25°C over 4 hours.

- Outcome: 1,4-Diketone intermediate (68% yield).

- Cyclization to Furan:

- Reagents: Concentrated sulfuric acid.

- Conditions: Stirring at 50°C for 2 hours.

- Outcome: 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid (71% yield).

Introduction of the Propanamide Side Chain

The propanamide group is introduced via amidation of the carboxylic acid intermediate.

Reaction Steps:

- Activation of Carboxylic Acid:

- Amination with β-Alanine Derivatives:

Table 2: Amidation Efficiency Across Solvent Systems

| Solvent | Base | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 25°C | 82% | 98.5% |

| THF | Pyridine | 40°C | 74% | 97.2% |

| DMF | DIEA | 25°C | 68% | 95.8% |

Advanced Functionalization and Side Reactions

Ullmann Coupling for Halogenated Intermediates

For analogs with halogen substituents, Ullmann coupling facilitates aryl-ether bond formation.

Reaction Steps:

- Coupling of 2-Chloro-5-(trifluoromethyl)phenyl Iodide:

Critical Analysis of Reaction Optimization

Catalyst Selection in Cross-Coupling Reactions

Palladium catalysts (e.g., Pd(PPh3)4) outperform nickel analogs in Suzuki-Miyaura reactions, reducing side-product formation from 12% to 4%.

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, DMSO): Enhance solubility but increase epimerization risk.

- Ethanolic systems: Balance reactivity and selectivity, favored in industrial settings.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The amino and furan groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be studied for its potential biological activities, including enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group and furan ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.

Comparison with Similar Compounds

Chlorinated Analog: 3-Amino-3-[5-(3-chlorophenyl)-furan-2-yl]-propionic acid amide

Structural Differences :

- Substituent : The trifluoromethyl (-CF₃) group in the target compound is replaced with a chlorine (-Cl) atom at the phenyl ring’s meta position.

- Molecular Formula : C₁₃H₁₃ClN₂O₂ (chlorinated analog) vs. C₁₄H₁₂F₃N₂O₂ (target compound, inferred from ).

- Molecular Weight : 264.71 g/mol (chlorinated) vs. ~299.25 g/mol (target).

Functional Implications :

Thiazole-Based Analog: N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide

Structural Differences :

- Core Heterocycle : Thiazole replaces the furan ring in the target compound.

- Substituent Position : The fluorophenyl group is para-substituted vs. meta-substituted in the target.

Carboxhydrazide Derivatives with Varying Substituents

highlights carboxhydrazides (e.g., 6a–6f) with substituents like 4-Cl, -CF₃, 4-NO₂, and 4-I on phenyl rings. Key findings include:

- Electron-Withdrawing Groups: Compounds with -NO₂ and -I substituents showed the highest inhibition of photosynthetic electron transport (PET) in spinach chloroplasts.

- However, -CF₃ may offer superior metabolic stability compared to nitro groups .

Propanoic Acid Derivative: 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic Acid

Structural Differences :

- Functional Group : Carboxylic acid (-COOH) replaces the amide (-CONH₂) in the target compound.

- Substituent Position : Trifluoromethyl is ortho-substituted vs. meta in the target.

Physicochemical Properties :

- The amide group in the target compound likely improves metabolic stability compared to the carboxylic acid, which may ionize at physiological pH, reducing bioavailability .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Substituent Effects: Electron-withdrawing groups (-CF₃, -NO₂, -I) enhance bioactivity in photosynthesis inhibitors, with -CF₃ offering a balance between potency and stability .

- Heterocycle Choice : Thiazole analogs demonstrate distinct target engagement (e.g., anticancer activity) compared to furan-based compounds, highlighting scaffold-dependent effects .

- Functional Group Impact : Amides generally exhibit better pharmacokinetic profiles than carboxylic acids due to reduced ionization and enzymatic degradation .

Biological Activity

3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide, a compound featuring a trifluoromethyl group and a furan moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C14H14F3N3O2

- Molecular Weight : 303.27 g/mol

- CAS Number : 773125-55-6

This compound contains a trifluoromethyl group, which is known to enhance biological activity by modifying the electronic properties of the molecule.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives containing furan rings have been shown to inhibit viral replication effectively. In a study on furan derivatives, it was noted that modifications at the trifluoromethyl position significantly influenced antiviral efficacy against SARS-CoV-2, with some compounds achieving IC50 values below 10 μM .

Antimicrobial Activity

The antimicrobial potential of similar trifluoromethylated compounds has been explored extensively. A study focusing on tri-fluorinated chalcones demonstrated notable antibacterial and antifungal activity, correlating with their electronic properties .

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Trifluorinated Chalcone | Antibacterial | 32 μg/mL | |

| Trifluorinated Chalcone | Antifungal | 40 μg/mL |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key viral enzymes such as proteases and polymerases.

- Disruption of Viral Entry : The structural features may interfere with viral binding to host cells.

- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in infected cells.

Case Studies

A notable case study involved the synthesis and evaluation of various furan derivatives for their antiviral activity against HCV NS5B polymerase. Compounds structurally related to this compound demonstrated significant inhibition, with IC50 values ranging from 0.20 to 0.35 μM, indicating potent antiviral activity .

Q & A

Q. How to address conflicting reports on its inhibitory effects in different biological systems?

- Methodology :

- Assay standardization : Use identical cell lines (e.g., HEK293T overexpressing the target) to minimize variability .

- Counter-screening : Test against related receptors (e.g., neurokinin-2/3) to rule off-target effects .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.